molecular formula C19H20ClN5O3S B15100820 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B15100820
M. Wt: 433.9 g/mol
InChI Key: XBOCGUGAGVQGHT-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 573706-00-0, synonyms: ZINC2445301, STL340251) features a 1,2,4-triazole core substituted with:

  • A 4-amino group at position 2.
  • A 3-ethoxyphenyl moiety at position 3.
  • A sulfanyl bridge at position 3, linking to an acetamide group.
  • The acetamide nitrogen is further substituted with a 3-chloro-4-methoxyphenyl ring .

The 3-ethoxy and 3-chloro-4-methoxy substituents may enhance lipophilicity and binding interactions in therapeutic targets.

Properties

Molecular Formula

C19H20ClN5O3S

Molecular Weight

433.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H20ClN5O3S/c1-3-28-14-6-4-5-12(9-14)18-23-24-19(25(18)21)29-11-17(26)22-13-7-8-16(27-2)15(20)10-13/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

XBOCGUGAGVQGHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3-chloro-4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, chromatography, or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the triazole ring and acetamide group, which influence molecular weight, polarity, and bioactivity.

Compound ID / Evidence Triazole Substituents Acetamide Substituents Molecular Formula Notable Features
Target Compound 4-amino, 5-(3-ethoxyphenyl) N-(3-chloro-4-methoxyphenyl) C₁₉H₁₉ClN₅O₃S High lipophilicity due to ethoxy and chloro-methoxy groups.
4-amino, 5-(2-chlorophenyl) N-(3-methoxyphenyl) C₁₇H₁₅ClN₅O₂S Smaller size; lacks ethoxy group, potentially reduced metabolic stability.
4-(4-chlorophenyl), 5-(4-methoxyphenyl) N-(3-methylphenyl) C₂₄H₂₁ClN₄O₂S Bulky para-substituents may hinder target binding.
4-(4-ethoxyphenyl), 5-(4-tert-butylphenyl) N-(3-chloro-2-methylphenyl) C₂₈H₂₉ClN₄O₂S Increased steric bulk from tert-butyl group; may affect solubility.
(AM34) 4-amino, 5-(2-hydroxyphenyl) N-(4-ethoxyphenyl) C₁₈H₁₈N₅O₂S Hydroxyl group introduces hydrogen-bonding potential.

Key Observations :

  • The 3-ethoxyphenyl group in the target compound provides moderate steric bulk compared to 2-chlorophenyl () or 4-tert-butylphenyl (), balancing lipophilicity and solubility.
  • The 3-chloro-4-methoxyphenyl acetamide substituent offers electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance binding to aromatic pockets in enzymes .
Antiviral Activity :
  • highlights triazole derivatives as reverse transcriptase inhibitors. Compound AM34 (N-(4-ethoxyphenyl)) exhibited potent inhibition (nanomolar range), attributed to its 4-ethoxy group enhancing hydrophobic interactions . The target compound’s 3-ethoxy group may similarly engage with hydrophobic enzyme pockets but with altered spatial orientation.
Anti-Inflammatory/Anti-Exudative Activity :
  • reports furan-substituted triazoles (e.g., 3.1–3.21) with anti-exudative activity comparable to diclofenac. The target’s chloro-methoxy substituent may mimic electron-deficient aromatic systems in COX-2 inhibitors, though direct activity data is absent .
Anticancer Potential :
  • describes thiazole-linked triazoles (e.g., 6a-h ) with cytotoxic effects. The target’s sulfanyl-acetamide bridge is structurally analogous, but the absence of thiazole rings may shift selectivity toward different kinase targets .

Biological Activity

The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a sulfur-containing derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological profile, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O2SC_{18}H_{19}ClN_{4}O_{2}S with a molecular weight of approximately 369.44 g/mol. The structure includes a triazole moiety which is known for its bioactive properties, particularly in medicinal chemistry.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole nucleus have exhibited significant antifungal , antibacterial , and antiviral activities. For instance, derivatives have shown efficacy against various pathogens including Staphylococcus aureus and Candida albicans .
    • A study highlighted that certain triazole derivatives demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating superior antimicrobial potency .
  • Anticancer Properties :
    • The compound was evaluated in the NCI-60 human tumor cell lines screen, revealing moderate cytostatic activity against several cancer types including breast and lung cancer cell lines. The highest inhibition growth percent (IGP) recorded was 23% against the MCF7 breast cancer cell line .
    • Triazole derivatives have been associated with mechanisms that disrupt cancer cell proliferation and induce apoptosis .
  • Enzyme Inhibition :
    • Research indicates that triazole compounds can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders . This inhibition suggests potential applications in managing conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structural components:

  • Substituents on the Triazole Ring : The presence of electron-donating groups on the phenyl rings enhances antimicrobial activity. For example, hydroxyl groups at specific positions were found to significantly improve potency .
  • Sulfanyl Group Influence : The sulfanyl moiety contributes to the compound's ability to interact with various biological targets effectively, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against MRSA; lower MIC than vancomycin
AnticancerModerate IGP in NCI-60 cell lines; highest in MCF7
Enzyme InhibitionAChE inhibition; potential for neurological applications

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of triazole derivatives were tested against both drug-sensitive and drug-resistant strains of bacteria. Notably, compounds demonstrated MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents in combating resistant infections .
  • Case Study on Anticancer Activity :
    In vitro studies revealed that specific triazole derivatives induced apoptosis in cancer cells via mitochondrial pathways. This mechanism was confirmed through assays measuring caspase activation and changes in mitochondrial membrane potential .

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